1-bromo-3-methylbutan-2-ol

Lipophilicity Partition coefficient Drug-likeness

1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6) is a C5 bromohydrin with the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol. This compound contains both a primary bromoalkyl group and a secondary alcohol, giving it bifunctional reactivity that distinguishes it from simple alkyl bromides or monofunctional alcohols.

Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
CAS No. 1438-12-6
Cat. No. B044407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-methylbutan-2-ol
CAS1438-12-6
Molecular FormulaC5H11BrO
Molecular Weight167.04 g/mol
Structural Identifiers
SMILESCC(C)C(CBr)O
InChIInChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
InChIKeyBTPUKUMEVJBTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6): Molecular Profile and Procurement Baseline


1-Bromo-3-methylbutan-2-ol (CAS 1438-12-6) is a C5 bromohydrin with the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol . This compound contains both a primary bromoalkyl group and a secondary alcohol, giving it bifunctional reactivity that distinguishes it from simple alkyl bromides or monofunctional alcohols . It exists as a racemic mixture due to a chiral center at C2, with the (R)-enantiomer separately cataloged as CAS 95912-78-0 . The compound is typically supplied as a clear colorless oil with a purity specification of ≥95%, stored at -20°C under inert atmosphere .

Why 1-Bromo-3-methylbutan-2-ol Cannot Be Interchanged with Generic Bromoalkanes or Simple Alcohols


Substituting 1-bromo-3-methylbutan-2-ol with a generic C5 bromoalkane (e.g., 2-bromo-3-methylbutane) or a simple secondary alcohol (e.g., 3-methylbutan-2-ol) fundamentally alters the synthetic trajectory. The target compound's bifunctional architecture—a primary alkyl bromide positioned adjacent to a secondary alcohol—enables sequential or orthogonal transformations that monofunctional analogs cannot replicate . For instance, the hydroxyl group can be oxidized, protected, or esterified while leaving the bromine intact for subsequent nucleophilic displacement, or the bromine can be substituted without affecting the alcohol . Crucially, the compound's specific regiochemistry (bromine at C1, hydroxyl at C2) dictates its role as the documented precursor for racemic isopropylthiirane polymerization, a niche that structurally distinct isomers like 3-bromo-2-methylbutan-2-ol do not share [1].

Quantitative Differentiation: 1-Bromo-3-methylbutan-2-ol Versus Closest Analogs


LogP and Polar Surface Area (PSA) Differentiate 1-Bromo-3-methylbutan-2-ol from Non-Alcohol Bromoalkanes

1-Bromo-3-methylbutan-2-ol exhibits a LogP of 1.40 and a PSA of 20.2 Ų . In contrast, the non-alcohol analog 2-bromo-3-methylbutane (CAS 18295-25-5) has a substantially higher LogP of 2.91 and a PSA of 0 Ų . The 52% lower LogP and presence of a hydrogen-bonding hydroxyl group confer markedly different solubility and permeability profiles, directly impacting chromatographic behavior and biological partitioning.

Lipophilicity Partition coefficient Drug-likeness

Chiral Center Enables Enantiomeric Resolution, Unlike Achiral 1-Bromo-2-methylbutane

1-Bromo-3-methylbutan-2-ol contains one stereogenic center at C2 and is commercially available as a racemate or as the resolved (R)-enantiomer (CAS 95912-78-0) . In contrast, 1-bromo-2-methylbutane (CAS 10422-35-2), a common structural isomer, is achiral (0 stereocenters) and therefore cannot serve as a chiral building block [1].

Chiral synthesis Enantiomeric resolution Stereochemistry

Documented Utility in Isopropylthiirane Polymerization Distinguishes from 3-Bromo-2-methylbutan-2-ol

1-Bromo-3-methylbutan-2-ol is explicitly cited in the primary literature as a precursor for the preparation and polymerization of racemic isopropylthiirane . The structurally related 3-bromo-2-methylbutan-2-ol (CAS 2588-77-4), despite sharing the same molecular formula, lacks any documented role in this specific polymerization pathway [1].

Polymer synthesis Thiirane polymerization Monomer precursor

Purity Specification and Storage Requirements Define Procurement Grade

Commercial 1-bromo-3-methylbutan-2-ol is supplied with a minimum purity specification of 95% . While this is comparable to many bromoalkane analogs, the compound's bifunctional nature imposes stricter storage requirements: -20°C under inert atmosphere to prevent decomposition of the halohydrin moiety . Failure to adhere to these conditions can lead to intramolecular cyclization or oxidation, compromising batch integrity.

Purity specification Storage stability Quality control

Validated Application Scenarios for 1-Bromo-3-methylbutan-2-ol Based on Quantitative Evidence


Asymmetric Synthesis Using Chiral 1-Bromo-3-methylbutan-2-ol Building Blocks

The chiral (R)-enantiomer of 1-bromo-3-methylbutan-2-ol (CAS 95912-78-0) is available for use in asymmetric synthesis and chiral resolution studies . Unlike the achiral comparator 1-bromo-2-methylbutane, which lacks any stereochemical utility, this compound's stereocenter enables the construction of enantiomerically enriched products [1].

Preparation and Polymerization of Racemic Isopropylthiirane

The target compound serves as a documented precursor for the synthesis and polymerization of racemic isopropylthiirane, as established in the primary literature [2]. This specific transformation exploits the 1,2-bromohydrin arrangement and is not achievable with positional isomers such as 3-bromo-2-methylbutan-2-ol [3].

Orthogonal Functionalization in Multistep Synthesis

The bifunctional nature of 1-bromo-3-methylbutan-2-ol—with a primary alkyl bromide and a secondary alcohol—enables sequential orthogonal transformations . This contrasts with monofunctional analogs like 2-bromo-3-methylbutane, which can only undergo nucleophilic substitution or elimination .

Medicinal Chemistry Scaffold with Controlled Lipophilicity

With a LogP of 1.40, the compound occupies a balanced lipophilic-hydrophilic space, unlike the highly lipophilic 2-bromo-3-methylbutane (LogP=2.91) . This property profile supports its use as a building block for drug-like molecules where excessive lipophilicity is undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-bromo-3-methylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.